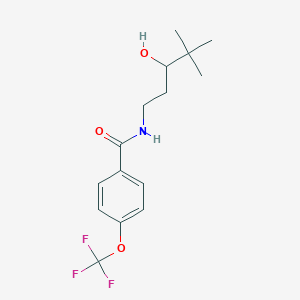

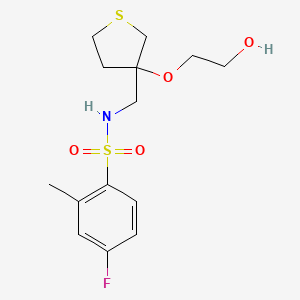

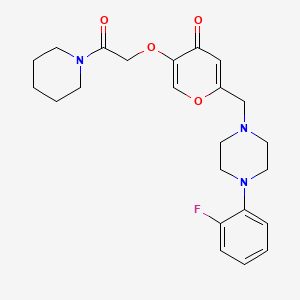

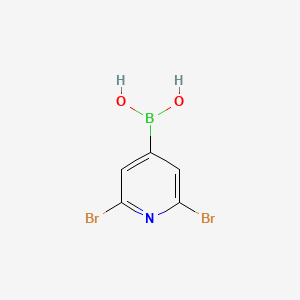

![molecular formula C6H12ClNO4 B2642107 2-[(2-Ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride CAS No. 2490404-38-9](/img/structure/B2642107.png)

2-[(2-Ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(2-Ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2490404-38-9 . It has a molecular weight of 197.62 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO4.ClH/c1-2-11-6(10)4-7-3-5(8)9;/h7H,2-4H2,1H3,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound has a melting point of 143-144°C . The physical form of the compound is a powder .

Applications De Recherche Scientifique

Heterobifunctional Cross-linking Reagents

Synthesis of Short Polyoxyethylene-based Heterobifunctional Cross-linking Reagents: Application to the Coupling of Peptides to Liposomes

- This research describes the synthesis of new thiol-reactive heterobifunctional reagents and their application in the coupling of peptides to liposomes for immunization purposes. These reagents introduce hydrophilic polyoxyethylene chains expected to provide better accessibility to their conjugates and reduced immunogenicity compared to classical reagents used for ligand conjugation to liposomes (Frisch, Boeckler, & Schuber, 1996).

Chemical Synthesis and Structure Analysis

Synthesis, Crystal Structure, and Antitumour Activity of Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate

- This study involves the synthesis and structural determination of a compound showing distinct inhibition of cancer cell line proliferation. It highlights the potential of certain chemical compounds in anticancer research (Liu et al., 2018).

Chiral Auxiliary Compounds

Hydroxyphosphinylacetic Acid as a Chiral Auxiliary Compound

- The research aimed to explore the potential of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a versatile chiral phosphonic auxiliary. Preliminary studies indicated its use as chiral derivatizing agents for amines and alcohols, demonstrating its significance in chiral synthesis and analysis (Majewska, 2019).

Environmental and Agricultural Applications

Coupling Electrooxidation and Oxone for Degradation of 2,4-Dichlorophenoxyacetic Acid (2,4-D) from Aqueous Solutions

- This study presents a hybrid process combining electrooxidation (EO) and Oxone for the degradation of 2,4-D, a widely used herbicide, from aqueous solutions. The research demonstrates the potential of combining different techniques for environmental remediation and the removal of harmful chemicals from water (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . These codes correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation”, respectively .

Propriétés

IUPAC Name |

2-[(2-ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-2-11-6(10)4-7-3-5(8)9;/h7H,2-4H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTPMCLBABMZFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Ethoxy-2-oxoethyl)amino]acetic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide](/img/structure/B2642024.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2642027.png)

![2,7-Bis(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2642032.png)

![2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2642039.png)

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoate](/img/structure/B2642040.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2642042.png)

![3-{[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N-(4-methylcyclohexyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2642047.png)